Comparative Wild-Type EZH2 Enzymatic Inhibition: EZH2-IN-16 vs. EI1 and EPZ-6438
EZH2-IN-16 demonstrates inhibitory activity against wild-type EZH2 with an IC50 of 37.6 nM . In contrast, the widely used tool compound EI1 is more potent on the wild-type enzyme with a reported IC50 of 15 nM or 9.4 nM [1]. The clinically approved inhibitor Tazemetostat (EPZ-6438) shows even greater potency with a reported IC50 of 11 nM and a Ki of 2.5 nM . This positions EZH2-IN-16 as a moderately potent EZH2 inhibitor, distinct from the high-potency tool compounds, which may be advantageous for certain mechanistic studies where complete target saturation is not desired.
| Evidence Dimension | Inhibitory Potency (IC50) against Wild-Type EZH2 |
|---|---|
| Target Compound Data | 37.6 nM |
| Comparator Or Baseline | EI1: 15 nM / 9.4 nM; EPZ-6438 (Tazemetostat): 11 nM |
| Quantified Difference | EZH2-IN-16 is ~2.5- to 4-fold less potent than EI1 and ~3.4-fold less potent than EPZ-6438. |
| Conditions | Biochemical enzymatic assay, exact conditions vary per study; EZH2-IN-16 and EI1 data are from distinct but comparable in vitro assay formats. |
Why This Matters
This intermediate potency profile allows researchers to select EZH2-IN-16 for assays where partial or graded inhibition is more informative than the near-complete target engagement seen with higher-potency tool compounds.
- [1] Qi W, et al. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation. Proc Natl Acad Sci U S A. 2012;109(52):21360-5. View Source
